molecular formula C21H18N2O3 B2859366 N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-2-naphthamide CAS No. 922128-02-7

N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-2-naphthamide

Cat. No. B2859366
CAS RN: 922128-02-7
M. Wt: 346.386
InChI Key: VYVXLCZBBYWZSL-UHFFFAOYSA-N
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Description

N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-2-naphthamide, also known as GSK-3β inhibitor VIII, is a small molecule inhibitor of glycogen synthase kinase-3 beta (GSK-3β). GSK-3β is a serine/threonine protein kinase that plays an important role in various cellular processes, including glycogen metabolism, cell cycle regulation, and gene expression. GSK-3β has been implicated in the pathogenesis of several diseases, including Alzheimer's disease, bipolar disorder, and diabetes.

Scientific Research Applications

Spectrophotometric Analysis

A study by Halámek, Kobliha, and Földesi (1993) details a spectrophotometric method for determining dibenzo[b,f]-1,4-oxazepine, a compound structurally related to the chemical . This method involves diazotization cleavage of the azomethine bond, followed by a coupling reaction, which could be relevant for analyzing similar compounds (Halámek et al., 1993).

Analgesic Compound Synthesis

Sawa et al. (1975) conducted research on the synthesis of 1, 2, 3, 4-tetrahydro-5H-benzazepine derivatives, including compounds analogous to the one . These compounds were synthesized and tested for analgesic activity in mice, suggesting potential applications in pain management (Sawa et al., 1975).

Synthetic Approaches to Benzazepinones

Valderrama, Pessoa-Mahana, and Tapia (1993) explored the Schmidt and Beckmann rearrangement of certain naphthalenones, leading to the synthesis of benzazepin-2-one derivatives. This research can provide insights into synthetic pathways relevant to the compound (Valderrama et al., 1993).

Anticancer Evaluation

Salahuddin et al. (2014) studied compounds including naphthalene derivatives for anticancer evaluation. This research indicates the potential application of structurally related compounds in cancer treatment (Salahuddin et al., 2014).

Heterocyclic Hybrid Synthesis

Almansour et al. (2016) synthesized benzimidazole-tethered oxazepine heterocyclic hybrids, which could be relevant for understanding the properties and potential applications of N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-2-naphthamide (Almansour et al., 2016).

properties

IUPAC Name

N-(4-methyl-5-oxo-2,3-dihydro-1,4-benzoxazepin-7-yl)naphthalene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O3/c1-23-10-11-26-19-9-8-17(13-18(19)21(23)25)22-20(24)16-7-6-14-4-2-3-5-15(14)12-16/h2-9,12-13H,10-11H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYVXLCZBBYWZSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCOC2=C(C1=O)C=C(C=C2)NC(=O)C3=CC4=CC=CC=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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